molecular formula C11H8FN3S B1527554 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile CAS No. 1249786-61-5

5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile

Cat. No. B1527554
CAS RN: 1249786-61-5
M. Wt: 233.27 g/mol
InChI Key: GKDMUNGCKHPJPG-UHFFFAOYSA-N
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Description

This compound belongs to the group of azole heterocycles, specifically thiazoles. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Synthesis of pyrimidine derivatives involving compounds similar to 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile, including mono, bi, and tricyclic derivatives, has been explored, revealing potential anti-inflammatory and analgesic activities. These syntheses are supported by spectral data (IR, 1H NMR, mass spectrometry) and involve various condensation reactions (Sondhi et al., 2005).
  • A novel synthesis pathway for benzothiazoles related to this compound has been developed, focusing on the creation of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles, which may have significant biological applications. This pathway includes steps like protection, tetrazole formation, hydrolysis, chlorination, and amination, indicating a method for producing biologically active, highly substituted tetrazole derivatives (Rao, Rao, & Prasanna, 2014).

Chemical Fixation and Catalysis :

  • TBA(2)[WO(4)] has been used as a catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This process, involving compounds structurally related to this compound, shows the possibility of catalytic transformations with carbon dioxide, offering a potential route for synthesizing valuable organic compounds (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Future Directions

Thiazoles have wide range of applications in the field of drug design and discovery . They are used in the synthesis of compounds for various applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is an area of ongoing research .

properties

IUPAC Name

5-[(2-amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-10-2-1-7(3-8(10)5-13)4-9-6-15-11(14)16-9/h1-3,6H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDMUNGCKHPJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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